(R)-2-[(Boc-(methyl)amino)methyl]-morpholine
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Overview
Description
®-2-[(Boc-(methyl)amino)methyl]-morpholine is a compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(Boc-(methyl)amino)methyl]-morpholine typically involves the protection of the amino group with a Boc group. One common method is the Buchwald-Hartwig amination, which uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with an amine . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of ®-2-[(Boc-(methyl)amino)methyl]-morpholine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the Boc group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-[(Boc-(methyl)amino)methyl]-morpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Boc deprotection typically yields the free amine, while oxidation may produce corresponding oxides or ketones.
Scientific Research Applications
®-2-[(Boc-(methyl)amino)methyl]-morpholine has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ®-2-[(Boc-(methyl)amino)methyl]-morpholine involves the interaction of its functional groups with specific molecular targets. The Boc group provides steric hindrance and enhances the solubility of the compound, facilitating its use in various chemical reactions. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
®-2-[(Boc-(methyl)amino)methyl]-morpholine can be compared with other similar compounds, such as:
®-Methyl 3-aminobutanoate: Another Boc-protected amino ester used in organic synthesis.
tert-Butyl carbamate derivatives: These compounds share the Boc protecting group and are used in similar applications.
The uniqueness of ®-2-[(Boc-(methyl)amino)methyl]-morpholine lies in its specific structure, which combines the properties of the Boc group and the morpholine ring, making it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[[(2R)-morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(4)8-9-7-12-5-6-15-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
NWUVCNHMCLDAOF-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H]1CNCCO1 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CNCCO1 |
Origin of Product |
United States |
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